molecular formula C14H13N3O2 B8538129 Ethyl 6-amino-9H-beta-carboline-3-carboxylate

Ethyl 6-amino-9H-beta-carboline-3-carboxylate

Cat. No. B8538129
M. Wt: 255.27 g/mol
InChI Key: XZFNJRASXSVQBZ-UHFFFAOYSA-N
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Patent
US05834482

Procedure details

A suspension of Pd (10% on carbon, 1.0 g), and Compound 15 (8.0 g, 28 mmol) in anhydrous ethanol (300 mL) was hydrogenated (2280 mL) at 1 atm. The reaction mixture was filtered through a filter aid. The filtrate was concentrated in vacuo to give the title compound (5.62 g, 79%). M.p. 226°-228° C.
Name
Compound 15
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][C:9]2[NH:10][C:11]3[C:16]([C:17]=2[CH:18]=1)=[CH:15][C:14]([N+:19]([O-])=O)=[CH:13][CH:12]=3)=[O:5])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][C:9]2[NH:10][C:11]3[C:16]([C:17]=2[CH:18]=1)=[CH:15][C:14]([NH2:19])=[CH:13][CH:12]=3)=[O:5])[CH3:2]

Inputs

Step One
Name
Compound 15
Quantity
8 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=CC=2NC3=CC=C(C=C3C2C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a filter aid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CC=2NC3=CC=C(C=C3C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.62 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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